molecular formula C5HF5N2 B6599971 4,6-difluoro-2-(trifluoromethyl)pyrimidine CAS No. 1804519-61-6

4,6-difluoro-2-(trifluoromethyl)pyrimidine

Cat. No.: B6599971
CAS No.: 1804519-61-6
M. Wt: 184.07 g/mol
InChI Key: IIJMBMDQGSQJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound with the molecular formula C5HF5N2 and a molecular weight of 184.07 g/mol . This compound is characterized by the presence of two fluorine atoms at positions 4 and 6, and a trifluoromethyl group at position 2 on the pyrimidine ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of 4,6-difluoro-2-(trifluoromethyl)pyrimidine may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium tert-butoxide, and various amines are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals.

Scientific Research Applications

4,6-Difluoro-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-(trifluoromethyl)pyrimidine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

4,6-difluoro-2-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF5N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJMBMDQGSQJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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